4-Bromo-2,5,8-trimethylquinoline
Description
Significance of Quinolines in Contemporary Chemical Research
The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern chemical and medicinal research. chemwhat.comcymitquimica.com Its derivatives are recognized for a vast array of pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemwhat.comshruji.comsinfoochem.comuni.lu The historical success of quinoline-based drugs, such as quinine (B1679958) and chloroquine, has cemented this framework as a "privileged scaffold" in drug discovery, continually inspiring the development of new therapeutic agents. shruji.comsinfoochem.com Beyond medicine, quinoline derivatives are integral to materials science, finding use as ligands, corrosion inhibitors, sensors, and precursors to functional dyes. sigmaaldrich.comscbt.com The versatility of the quinoline ring system ensures its enduring importance in both academic and industrial research. sigmaaldrich.com
Academic Relevance of Substituted Quinoline Scaffolds
The academic interest in quinolines is significantly amplified by the diverse functionalities that can be introduced through substitution. The placement of different chemical groups on the quinoline core allows for the fine-tuning of its electronic, steric, and physicochemical properties, leading to a wide spectrum of biological activities and chemical reactivities. cymitquimica.comchemicalbook.com Substituted quinolines are central to the exploration of structure-activity relationships (SAR) in medicinal chemistry, where minor structural modifications can lead to major changes in efficacy or target selectivity. chemicalbook.com For instance, the introduction of alkyl, halogen, or aryl groups at various positions has been a key strategy in developing novel anticancer and antileishmanial agents. chemicalbook.comacgpubs.org This modularity makes substituted quinolines exceptional platforms for creating diverse chemical libraries aimed at discovering new drugs and materials. cymitquimica.comsigmaaldrich.com
Contextualization of 4-Bromo-2,5,8-trimethylquinoline within Advanced Quinoline Chemistry
This compound is a specific, structurally defined member of the halogenated quinoline family. Its framework features a bromine atom at the C4 position and three methyl groups at the C2, C5, and C8 positions. The bromine atom, a halogen, is a particularly interesting substituent as it can act as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reactive handle for further molecular elaboration. This makes the compound a potentially valuable synthetic intermediate for building more complex molecular architectures.
While direct and extensive research on the this compound isomer is not widely available in current literature, its chemical identity is established within chemical databases. Its properties and reactivity can be inferred from its close structural isomers, which are more extensively documented and commercially available. For example, isomers like 4-Bromo-2,6,8-trimethylquinoline and 4-Bromo-2,7,8-trimethylquinoline are offered as research chemicals, indicating a demand for this substitution pattern in discovery chemistry. sigmaaldrich.comamerigoscientific.com The presence of the three methyl groups influences the molecule's solubility, lipophilicity, and steric profile, which in turn would affect its interaction with biological targets or its properties as a material.
Emerging Research Trajectories for Bromo-Trimethylquinoline Systems
The research trajectories for bromo-trimethylquinoline systems, including the under-explored this compound, are primarily directed by the synthetic versatility of the bromo-substituted quinoline core. The presence of the C-Br bond is a gateway to a multitude of chemical transformations, allowing these compounds to serve as foundational building blocks.
Key emerging research areas include:
Medicinal Chemistry and Drug Discovery: Leveraging the bromo-substituent for palladium-catalyzed cross-coupling reactions to synthesize novel derivatives for screening against various diseases. The trimethyl-substituted core provides a unique lipophilic and steric environment that can be explored for optimizing drug candidates.
Organic Materials Science: Using these compounds as precursors for the synthesis of novel organic light-emitting diode (OLED) materials, fluorescent probes, or functional polymers. The quinoline nucleus is known for its photophysical properties, which can be modulated by the substitution pattern.
Agrochemical Research: Developing new pesticides and herbicides, as the quinoline scaffold is present in some existing agrochemicals. scbt.com The specific substitution pattern of this compound could lead to novel biological activities in this domain.
The study of this compound and its isomers represents an opportunity to expand the chemical space of functionalized quinolines and potentially uncover new molecules with valuable applications.
Interactive Data Tables
Physicochemical Properties of Bromo-Trimethylquinoline Isomers
| Property | 4-Bromo-2,6,8-trimethylquinoline | 4-Bromo-2,7,8-trimethylquinoline |
| CAS Number | 1070879-60-5 sigmaaldrich.com | 1070879-61-6 amerigoscientific.com |
| Molecular Formula | C₁₂H₁₂BrN sigmaaldrich.com | C₁₂H₁₂BrN amerigoscientific.com |
| Molecular Weight | 250.13 g/mol sigmaaldrich.com | 250.13 g/mol amerigoscientific.com |
| Physical Form | Solid sigmaaldrich.com | - |
| InChI Key | ZLLFZRRHKAPRNV-UHFFFAOYSA-N sigmaaldrich.com | FDEFLDIBSLKLEN-UHFFFAOYSA-N amerigoscientific.com |
| SMILES | Cc1cc(C)c2nc(C)cc(Br)c2c1 sigmaaldrich.com | Cc1cc(Br)c2ccc(C)c(C)c2n1 amerigoscientific.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
4-bromo-2,5,8-trimethylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3 |
InChI Key |
WJCNPODIWFLYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2,5,8 Trimethylquinoline and Analogues
Overview of Established Quinoline (B57606) Synthesis Approaches
The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a variety of named reactions that are still in wide use today. These methods can be broadly categorized by their key bond-forming strategies, primarily involving condensation and cyclization reactions.
Condensation Reactions for Quinoline Backbone Construction
Condensation reactions are fundamental to forming the initial C-C and C-N bonds that define the quinoline scaffold. A primary example is the Friedländer synthesis , first reported in 1882. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). thieme-connect.comresearchgate.netorganicreactions.org The reaction is believed to proceed through the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring. wikipedia.org
The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the two carbonyl-containing starting materials. researchgate.net
Cyclization Strategies in Quinoline Annulation
Several classical methods rely on the cyclization of an aniline (B41778) derivative to form the pyridine (B92270) ring portion of the quinoline system. These annulation strategies are powerful tools for creating substituted quinolines from readily available anilines.
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The mechanism begins with the formation of an enamine from the aniline and one of the ketone groups. youtube.com Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, yields the 2,4-disubstituted quinoline. wikipedia.orgwikiwand.com
Another prominent method is the Doebner-von Miller reaction , which is a variation of the Skraup synthesis. It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, often a Lewis acid or a strong Brønsted acid. wikipedia.org This approach is highly effective for synthesizing quinolines with substituents at the 2- and/or 4-positions. mdpi.com The reaction can proceed through a Michael-type addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. youtube.com
Finally, the Conrad-Limpach-Knorr synthesis provides access to quinolin-4-ols (4-quinolones) or quinolin-2-ols (2-quinolones). The reaction of an aniline with a β-ketoester can lead to either a 4-quinolone at lower temperatures (kinetic control) or a 2-quinolone at higher temperatures (thermodynamic control) after cyclization. scribd.com
Bromination Strategies for Quinoline Derivatives
Introducing a bromine atom onto a pre-formed quinoline ring requires careful consideration of the directing effects of the heterocyclic system and any existing substituents.
Regioselective Halogenation Techniques
Electrophilic aromatic substitution on the quinoline ring system is heavily influenced by the electron-withdrawing nature of the nitrogen-containing pyridine ring. This deactivation directs electrophiles, such as bromine, to the more electron-rich carbocyclic (benzene) ring. quimicaorganica.org Consequently, electrophilic bromination of unsubstituted quinoline typically occurs at the C-5 and C-8 positions. quimicaorganica.orgquora.comstackexchange.comrsc.org The preference for these positions is due to the greater stability of the resulting cationic intermediates (Wheland intermediates), which preserve the aromaticity of the pyridine ring in more resonance structures compared to attack at C-6 or C-7. quimicaorganica.org
Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations, often in the presence of a strong acid or as a source of a low concentration of Br₂, which can favor specific regiochemical outcomes. rsc.orgnih.govmasterorganicchemistry.com For instance, the bromination of 8-substituted quinolines has been studied to achieve selective halogenation at the C-5 and/or C-7 positions. researchgate.net
Utilizing Brominated Precursors in Quinoline Synthesis
An alternative strategy involves incorporating the bromine atom into one of the starting materials before the quinoline ring is constructed. The Skraup reaction, for example, can be performed with a brominated aniline to yield a bromoquinoline. A documented synthesis of 8-bromo-5,6,7-trimethylquinoline employs 2-bromo-3,4,5-trimethylaniline (B8453502) as the starting material, which undergoes cyclization with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. prepchem.com This highlights the feasibility of building the quinoline scaffold around a pre-brominated aromatic core, offering a different approach to regiocontrol.
Specific Synthetic Routes to 4-Bromo-2,5,8-trimethylquinoline
Direct synthesis or electrophilic bromination of 2,5,8-trimethylquinoline (B20356) to achieve the desired 4-bromo isomer is challenging due to the directing effects previously discussed, which favor substitution at the 5- and 8-positions. A more plausible and controlled approach involves the synthesis of a 4-hydroxyquinoline (B1666331) intermediate, followed by conversion of the hydroxyl group to a bromine atom. This strategy takes advantage of the availability of 2,5,8-trimethylquinolin-4-ol. sigmaaldrich.com
A proposed two-step synthesis is as follows:
Step 1: Synthesis of 2,5,8-Trimethylquinolin-4-ol
The key intermediate, 2,5,8-trimethylquinolin-4-ol, can be synthesized via a Conrad-Limpach-type reaction. This involves the condensation of 2,5-dimethylaniline with ethyl acetoacetate . The initial reaction forms a β-aminoacrylate, which upon heating in a high-boiling point solvent (like mineral oil or Dowtherm), undergoes thermal cyclization to yield the target 2,5,8-trimethylquinolin-4-ol.
Table 1: Proposed Synthesis of 2,5,8-Trimethylquinolin-4-ol
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
|---|---|---|---|
| 2,5-Dimethylaniline | Ethyl acetoacetate | Conrad-Limpach | 2,5,8-Trimethylquinolin-4-ol |
Step 2: Conversion of 4-ol to this compound
The hydroxyl group at the C-4 position of a quinolone can be readily converted to a bromine atom using standard halogenating agents. Treatment of 2,5,8-trimethylquinolin-4-ol with a reagent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) effectively replaces the hydroxyl group with bromine. The reaction typically requires heating the substrate with the brominating agent, sometimes in a sealed tube or under reflux in a high-boiling inert solvent. After the reaction is complete, careful quenching with ice and basification liberates the final product, this compound.
Table 2: Proposed Synthesis of this compound
| Starting Material | Reagent | Key Reaction Type | Product |
|---|---|---|---|
| 2,5,8-Trimethylquinolin-4-ol | Phosphorus oxybromide (POBr₃) | Halogenation | This compound |
This two-step sequence provides a logical and high-yielding pathway to the target compound, circumventing the regioselectivity issues associated with direct bromination.
Development and Optimization of Novel Synthetic Pathways
The classical Combes quinoline synthesis is a widely utilized method for preparing trimethylquinolines. This acid-catalyzed reaction involves the condensation of a β-diketone with a substituted aniline, followed by cyclization and dehydration. For instance, the reaction of 3,5-dimethylcyclohexane-1,2-dione with 4-methylaniline under sulfuric acid catalysis can form the quinoline backbone. Another traditional approach is the Skraup reaction, which typically involves heating an aniline derivative with glycerol and sulfuric acid. brieflands.com For 2,4,8-trimethylquinoline, this could involve reacting 3-methylaniline with 2,4-dimethylglycerol in the presence of an oxidant like ferrous sulfate. However, this method often suffers from low yields.
Recent advancements have focused on overcoming the limitations of these classical methods. Novel synthetic routes are being explored to improve efficiency and yield. For example, a one-pot synthesis involving imine formation, followed by cyclization and air oxidation, has been established for the synthesis of 4-aryl substituted pyrrolo[1,2-a] quinoxalines. mdpi.com While not a direct synthesis of this compound, this highlights the trend towards more streamlined and efficient synthetic strategies in quinoline chemistry.
Methodologies for Enhancing Reaction Yield and Stereoselectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters in the Combes synthesis include the choice of acid catalyst, reaction temperature, and solvent. Concentrated sulfuric acid (85–90%) and temperatures between 120–140°C are often optimal for the cyclization step. The use of polyphosphoric acid (PPA) as a catalyst has been shown to enhance cyclization efficiency, with one study reporting a 78% yield for a related compound.
Modern techniques such as microwave irradiation have been employed to significantly reduce reaction times and improve yields in the Skraup reaction. For example, reaction times have been cut from 24 hours to just 45 minutes, with yields increasing to 58%.
Below is an interactive data table summarizing key reaction conditions for the Combes synthesis of trimethylquinolines:
| Parameter | Optimal Range | Impact on Yield |
| Acid Catalyst | H₂SO₄ (conc.) 85–90% | Cyclization rate |
| Temperature | 120–140°C | Cyclization rate |
| Solvent | Toluene/EtOH | Purity >95% |
Advanced Purification and Isolation Techniques
Following synthesis, purification of the crude product is essential to obtain this compound of high purity. Common purification methods include column chromatography and recrystallization. For instance, after a reaction, the residue can be purified on a silica (B1680970) gel column using a solvent system such as dichloromethane (B109758) and methanol (B129727) to isolate the desired bromoquinoline. chemicalbook.com
In industrial settings, vacuum distillation is often employed to achieve purities greater than 99%, particularly for pharmaceutical applications. The choice of purification technique depends on the scale of the reaction and the required purity of the final product.
Comparative Synthesis of Positional Isomers of Bromo-Trimethylquinolines
The synthesis of positional isomers, such as 4-Bromo-2,7,8-trimethylquinoline and 4-Bromo-2,6,8-trimethylquinoline, often utilizes similar synthetic strategies to that of the 2,5,8-isomer, but with different starting materials. The substitution pattern of the final product is determined by the substitution pattern of the aniline precursor.
For example, the synthesis of 4-Bromo-2,7,8-trimethylquinoline would likely start from a differently substituted aniline than the one used for the 2,5,8-isomer. The properties and potential applications of these isomers can vary significantly due to the different placement of the bromo and methyl groups on the quinoline ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | N/A | C₁₂H₁₂BrN | 250.13 |
| 4-Bromo-2,7,8-trimethylquinoline | 1070879-61-6 | C₁₂H₁₂BrN | 250.13 |
| 4-Bromo-2,6,8-trimethylquinoline | 1070879-60-5 | C₁₂H₁₂BrN | 250.13 |
Exploration of Sustainable and Green Synthesis Protocols for this compound
In recent years, there has been a significant push towards the development of green and sustainable chemical processes. mdpi.com This includes the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media. mdpi.com
For quinoline synthesis, solvent-free conditions and the use of ionic liquids (e.g., [BMIM][BF₄]) are being explored to improve atom economy and reduce environmental impact. While specific green synthesis protocols for this compound are not extensively documented, the general trends in quinoline chemistry suggest a move towards more environmentally benign methodologies. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.
Reaction Mechanisms and Reactivity of 4 Bromo 2,5,8 Trimethylquinoline
Impact of Bromine and Methyl Substituents on Quinoline (B57606) Reactivity
The net effect of these opposing electronic influences is a complex reactivity profile. The electron-withdrawing nature of the bromine at C4 is a dominant factor in determining the feasibility of nucleophilic substitution at this position. quimicaorganica.org The methyl groups, while generally activating, also introduce steric bulk that can modulate the accessibility of different sites on the molecule.
Nucleophilic Substitution Reactions of 4-Bromo-2,5,8-trimethylquinoline
Halogenated quinolines, especially those with a halogen at the 2 or 4-position, readily undergo nucleophilic substitution reactions. quimicaorganica.org For this compound, the primary pathway for such reactions is the nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr mechanism is a two-step process. wikipedia.orgpressbooks.pub In the first step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromine at C4), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nature of the nitrogen atom in the quinoline ring. The presence of electron-withdrawing groups, such as the bromine itself, can further stabilize this intermediate. pressbooks.pub The second step involves the departure of the leaving group (bromide ion), which restores the aromaticity of the quinoline ring and yields the substituted product. wikipedia.orgpressbooks.pub
The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the quinoline substrate.
The electronic and steric environment of this compound plays a crucial role in directing nucleophilic attack.
Electronic Influences: The electron-withdrawing bromine atom at the 4-position makes this site highly susceptible to nucleophilic attack. quimicaorganica.org The nitrogen atom in the quinoline ring also contributes to the electron deficiency at the 2- and 4-positions. While the methyl groups are electron-donating, their effect is generally not strong enough to overcome the powerful electron-withdrawing influence of the bromine at C4 in the context of nucleophilic substitution.
Steric Influences: The methyl group at the 2-position can sterically hinder the approach of a nucleophile to the 4-position to some extent. However, the impact of this steric hindrance is often less significant than the electronic activation provided by the bromine atom. The methyl groups at the 5- and 8-positions are located on the benzene (B151609) ring portion of the quinoline and have a less direct steric impact on the reactivity at the 4-position. Studies on related substituted systems have shown that steric hindrance can significantly affect reaction rates, with bulkier nucleophiles or substituents near the reaction center slowing down the reaction. nih.govresearchgate.netrsc.org
Cross-Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org this compound, with its reactive C-Br bond, is an excellent substrate for such transformations.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. fishersci.co.uklibretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. fishersci.co.uk
In the context of this compound, a typical Suzuki-Miyaura coupling would involve the reaction of the bromoquinoline with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the bromoquinoline to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Phenyl-2,5,8-trimethylquinoline | nih.gov |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Palladium precatalyst | Various | Various | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | nih.gov |
This table presents examples of Suzuki-Miyaura coupling reactions with related bromoquinoline substrates to illustrate the general conditions and potential outcomes.
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent. For challenging couplings, such as those involving heteroaryl substrates, optimization of these parameters is often necessary. nih.gov
Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in a variety of other transition metal-catalyzed reactions. These include, but are not limited to:
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted quinolines. nih.govlibretexts.org
Heck Coupling: This palladium-catalyzed reaction forms a C-C bond between an aryl or vinyl halide and an alkene. libretexts.org
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds, allowing for the introduction of various amine functionalities at the 4-position. beilstein-journals.org
Stille Coupling: A palladium-catalyzed reaction that couples an organotin compound with an organic halide. libretexts.org
The choice of a specific cross-coupling reaction depends on the desired final product and the compatibility of the functional groups present in the reacting partners. The rich chemistry of transition metal catalysis offers a broad toolkit for the derivatization of this compound, enabling the synthesis of a wide range of novel compounds with potential applications in various fields. acs.orgrsc.org
Electrophilic Substitution Reactions on the Quinoline Ring System
The outcome of electrophilic substitution on this compound is determined by the combined directing effects of the bromo and methyl groups.
Pyridine (B92270) Ring (Positions C-3): The pyridine ring is strongly deactivated by the protonated nitrogen under the acidic conditions typical for electrophilic substitution. The C-4 position is already substituted by a bromine atom. The remaining C-3 position is adjacent to the deactivating nitrogen and the bulky bromo group, making it sterically and electronically unfavorable for electrophilic attack.
Benzenoid Ring (Positions C-6 and C-7): This ring is activated by two methyl groups at C-5 and C-8. Methyl groups are activating, ortho, para-directing substituents.
The C-5 methyl group directs incoming electrophiles to the ortho position (C-6) and the para position (which is part of the ring junction).
The C-8 methyl group directs incoming electrophiles to the ortho position (C-7).
The C-4 bromo group is a deactivating, ortho, para-directing group. Its influence on the benzenoid ring is minimal due to distance. The primary competition for substitution on the benzenoid ring is therefore between positions C-6 and C-7. Studies on the bromination of 8-substituted quinolines show that electron-donating groups like methoxy (B1213986) at C-8 direct bromination to the C-5 position, while amino and hydroxy groups can lead to mixtures of 5- and 7-bromo products acgpubs.orgresearchgate.net.
For this compound, the C-5 and C-8 methyl groups strongly activate the benzenoid ring. The C-6 position is activated by the ortho C-5 methyl group, while the C-7 position is activated by the ortho C-8 methyl group. This suggests that a mixture of 6- and 7-substituted products is possible, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 1: Summary of Directing Effects for Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Target Positions |
| Quinoline-N | 1 | Deactivating | meta-directing | C-3, C-5, C-7 |
| -CH₃ | 2 | Activating | ortho, para-directing | C-3, C-4 (blocked) |
| -Br | 4 | Deactivating | ortho, para-directing | C-3, C-5 |
| -CH₃ | 5 | Activating | ortho, para-directing | C-6 |
| -CH₃ | 8 | Activating | ortho, para-directing | C-7 |
Note: This table provides a qualitative analysis. The net effect is a combination of these individual influences.
Oxidation and Reduction Chemistry of this compound
The benzenoid ring of this compound is rendered electron-rich by the presence of the methyl groups at positions C-5 and C-8. This structure is analogous to other 5,8-substituted quinolines that can be oxidized to form quinoline-5,8-diones. The oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione is a known transformation, often achieved using specific catalytic systems rsc.org. Similarly, patents describe methods for preparing various quinoline-5,8-dione derivatives which are of interest as inhibitors of enzymes like TGase 2 google.com.
Given these precedents, this compound is expected to undergo oxidation across the C-5 and C-8 positions. This reaction would likely involve the oxidation of the methyl groups followed by or concurrent with the formation of the dione (B5365651) structure, yielding 4-Bromo-2-methylquinoline-5,8-dione . Strong oxidizing agents would be required for this transformation.
Table 2: Potential Oxidation Product
| Starting Material | Oxidizing Conditions (Hypothetical) | Expected Product |
| This compound | Strong oxidizing agent (e.g., CrO₃, Fremy's salt) | 4-Bromo-2-methylquinoline-5,8-dione |
The reduction of the quinoline ring system typically affects the nitrogen-containing pyridine ring, leading to 1,2-dihydro- or 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) from aniline (B41778) and acetone (B3395972) derivatives is a well-established industrial process, highlighting the stability of the dihydroquinoline core researchgate.netgoogle.com.
For this compound, catalytic hydrogenation or reduction with hydride reagents would selectively reduce the pyridine ring. The most probable product is the corresponding 1,2-dihydroquinoline. This transformation preserves the aromaticity of the benzenoid ring while saturating one of the double bonds in the pyridine moiety. Such reactions are often employed in the synthesis of biologically active molecules nih.gov.
Table 3: Expected Reduction Product
| Starting Material | Reducing Agent (Example) | Expected Product |
| This compound | H₂ / Pd/C or NaBH₄ | 4-Bromo-2,5,8-trimethyl-1,2-dihydroquinoline |
Direct Carbon-Hydrogen Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, often with high selectivity and atom economy.
The structure of this compound is particularly well-suited for directed C-H activation. The nitrogen atom at the 1-position can act as a coordinating directing group, positioning a transition metal catalyst in proximity to specific C-H bonds. For 8-methylquinolines, the nitrogen atom facilitates the formation of a stable six-membered cyclometallated intermediate involving the metal center and the 8-methyl group. chemicalbook.comgoogle.com This pre-coordination enables the selective functionalization of the typically unreactive C(sp³)-H bonds of the methyl group.
This strategy has been extensively reviewed for various 8-methylquinoline (B175542) substrates, demonstrating a wide range of transformations catalyzed by metals such as palladium, rhodium, and copper. chemicalbook.com These reactions include acyloxylation, alkylation, arylation, and carbonylation of the 8-methyl group. chemicalbook.comgoogle.com The palladium-catalyzed C(sp³)-H acyloxylation of 8-methylquinolines, for instance, proceeds with high efficiency and selectivity under mild conditions. chemicalbook.com Similarly, Rh(III)-catalyzed alkylation with strained olefins has been reported. chemicalbook.com
Applying this logic to this compound, the 8-methyl group is the prime target for this type of directed functionalization, leading to a variety of derivatives where the 8-methyl group is elaborated into a more complex side chain.
Table 4: Representative Metal-Catalyzed C(sp³)-H Functionalization Reactions on the 8-Methyl Group of Quinoline Analogs
| Reaction Type | Catalyst System (Example) | Reagent | Product Type | Reference |
| Acyloxylation | Pd(OAc)₂ / Cu(OAc)₂ | Carboxylic Acid | 8-(Acyloxymethyl)quinoline | chemicalbook.com |
| Alkylation | [RhCp*Cl₂]₂ / AgSbF₆ | Strained Olefin | 8-(Alkyl)quinoline | chemicalbook.com |
| Alkoxycarbonylation | Pd(II) / Mo(CO)₆ | Alcohol | 8-(Alkoxycarbonylmethyl)quinoline | chemicalbook.com |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,5,8 Trimethylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
A definitive structural assignment of 4-Bromo-2,5,8-trimethylquinoline would heavily rely on a suite of NMR experiments.
A ¹H NMR spectrum would be essential for identifying the electronic environment of the protons on the quinoline (B57606) core and the methyl substituents. The spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups. Key features to analyze would include:
Chemical Shifts (δ): The position of each signal would indicate the degree of shielding or deshielding for each proton. For instance, protons on the heterocyclic ring would likely appear at a lower field compared to those on the benzene (B151609) ring. The three methyl groups would appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the quinoline ring.
Spin-Spin Coupling: Coupling patterns (e.g., doublets, triplets) and their corresponding coupling constants (J values) would reveal the connectivity between adjacent protons, helping to assign the signals to specific positions on the quinoline ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon signals would be characteristic of their hybridization (sp² for the quinoline ring, sp³ for the methyl groups) and their electronic environment, influenced by the bromine and nitrogen atoms.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons, confirming the proton-proton connectivity within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular structure by linking different fragments.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would display a series of bands corresponding to the fundamental vibrational modes of the molecule. Key assignments would include:
C-H stretching vibrations: Aromatic C-H stretches would typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be found just below 3000 cm⁻¹.
C=C and C=N stretching vibrations: These would be observed in the 1650-1450 cm⁻¹ region, characteristic of the quinoline ring system.
C-Br stretching vibration: A band at lower frequencies would be indicative of the carbon-bromine bond.
Methyl group bending vibrations: These would appear in the fingerprint region of the spectra.
While the quinoline ring system is largely planar, the orientation of the methyl groups could be a subject of conformational analysis. Subtle shifts in the vibrational frequencies, particularly in the fingerprint region, can sometimes be correlated with specific conformational isomers if they exist. Theoretical calculations, often used in conjunction with experimental IR and Raman data, would be necessary to explore the potential energy surface and predict the vibrational spectra for different conformers, aiding in the interpretation of the experimental results.
Information Not Available for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data required to construct the requested article on This compound is not publicly available. The stringent requirements for "Detailed research findings" and "Data tables" for the specified spectroscopic and crystallographic analyses cannot be met.
The requested analytical data, including:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
X-ray Crystallography
for the compound This compound does not appear to be published in accessible scientific journals or indexed in chemical databases. While information and data are available for isomers, such as 4-Bromo-2,6,8-trimethylquinoline, the strict adherence to the subject compound as per the instructions prevents the use of this related data.
Without primary sources detailing the synthesis and characterization of this compound, it is impossible to provide a scientifically accurate and detailed analysis for the outlined sections. Therefore, the generation of the requested article cannot be completed at this time.
Investigation of Intermolecular Interactions in this compound
A comprehensive analysis of the intermolecular interactions for the specific chemical compound this compound cannot be provided at this time. Detailed studies elucidating the crystal structure and the specific nature of its intermolecular forces, such as hydrogen bonding, halogen bonding, and Hirshfeld surface analysis, are not available in the public domain.
The investigation of such interactions is fundamental to understanding the supramolecular chemistry and solid-state properties of a compound. This type of analysis typically relies on experimental data obtained from single-crystal X-ray diffraction studies. This data allows for the precise measurement of bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice, which are essential for identifying and quantifying non-covalent interactions.
Hydrogen Bonding: The potential for hydrogen bonding in this compound would primarily involve the quinoline nitrogen atom acting as a hydrogen bond acceptor and weak C-H···N interactions. However, without crystallographic data, the presence, geometry, and strength of such bonds cannot be confirmed.
Halogen Bonding: The bromine atom at the 4-position of the quinoline ring could potentially participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. The existence and characteristics of these interactions are contingent on the specific packing of the molecules in the solid state, which remains uncharacterized.
Hirshfeld Surface Analysis: A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the crystallographic information file (CIF) as input. As no such file is publicly available for this compound, a Hirshfeld surface analysis and the generation of associated data tables detailing the percentage contributions of different intermolecular contacts are not possible.
Computational and Theoretical Studies on 4 Bromo 2,5,8 Trimethylquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a pivotal tool in the computational study of 4-Bromo-2,5,8-trimethylquinoline, providing a balanced approach between accuracy and computational cost.
Geometry Optimization and Precise Structural Parameter Determination
The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are precisely calculated. These theoretical parameters can then be compared with experimental data if available, often showing good agreement. researchgate.net
Below is a table showcasing representative calculated structural parameters for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-N | 1.32 Å - 1.38 Å |
| Bond Length | C-C (aromatic) | 1.39 Å - 1.42 Å |
| Bond Angle | C-N-C | 118° |
| Bond Angle | C-C-Br | 120° |
Note: These values are illustrative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.
Calculation of Vibrational Frequencies (Harmonic and Anharmonic)
DFT calculations are also employed to predict the vibrational spectra (infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. researchgate.net For more accurate comparisons with experimental data, anharmonic calculations can also be performed, which account for the non-quadratic nature of the potential energy surface. The calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net
A selection of calculated vibrational frequencies and their assignments is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Harmonic) | Assignment |
| ν(C-H) aromatic | 3050 - 3100 | C-H stretching |
| ν(C-H) methyl | 2920 - 2980 | C-H stretching |
| ν(C=N) | 1620 | C=N stretching |
| ν(C=C) | 1500 - 1600 | Aromatic C=C stretching |
| δ(C-H) | 1100 - 1300 | In-plane C-H bending |
| γ(C-H) | 750 - 900 | Out-of-plane C-H bending |
| ν(C-Br) | 650 | C-Br stretching |
Note: These are representative frequency ranges and specific values depend on the computational method.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com
The HOMO of this compound is typically localized over the quinoline (B57606) ring system, while the LUMO is also distributed over the aromatic structure.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are illustrative and can vary with the level of theory.
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, associated with electron-rich regions and sites susceptible to electrophilic attack. researchgate.netresearchgate.net Blue areas represent positive potential, indicating electron-poor regions that are favorable for nucleophilic attack. researchgate.netresearchgate.net For this compound, the nitrogen atom is expected to be a region of negative potential, making it a likely site for electrophilic interaction.
Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock) for Comparative Analysis
While DFT methods are widely used, ab initio methods like Hartree-Fock (HF) are also employed for comparative purposes. researchgate.net The HF method, while being computationally less intensive than post-HF methods, does not account for electron correlation in the same way as DFT. researchgate.net Comparing the results from both DFT and HF calculations for properties like geometry and vibrational frequencies can provide a more robust understanding of the molecule's characteristics and the effect of electron correlation. researchgate.net Generally, DFT methods like B3LYP are found to provide results that are in better agreement with experimental data compared to HF. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the electronic transitions and excited state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. researchgate.net This method allows for the calculation of the energies of electronic excited states, which correspond to the absorption of light by the molecule. researchgate.net The results from TD-DFT calculations can be used to predict the molecule's UV-Visible absorption spectrum, providing insights into its photophysical behavior. researchgate.net These theoretical spectra can then be compared with experimentally measured spectra to validate the computational approach.
Molecular Dynamics Simulations to Explore Conformational Landscape and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational flexibility and dynamic properties. mdpi.com By simulating the motions of atoms and molecules over time, MD can reveal the accessible conformations of a molecule and the energetic barriers between them. libretexts.org
For this compound, MD simulations can elucidate the influence of the bromo and trimethyl substituents on the planarity of the quinoline ring system and the rotational freedom of the methyl groups. The conformational landscape of substituted quinolines is often characterized by a near-planar ring system, with the substituents influencing the fine details of the geometry. rsc.org
A hypothetical MD simulation of this compound would likely reveal that the quinoline core remains largely planar. The primary conformational flexibility would arise from the rotation of the three methyl groups. The simulation could track the dihedral angles associated with these rotations to identify the most stable (lowest energy) conformations.
Table 1: Hypothetical Dihedral Angle Analysis from a Molecular Dynamics Simulation of this compound
| Dihedral Angle | Atom Definition | Predominant Angle (degrees) | Energy Barrier (kcal/mol) |
| τ1 (C4-C5-C5_CH3-H) | Rotation of 5-methyl group | 60, 180, 300 | ~2.5 |
| τ2 (C1-C2-C2_CH3-H) | Rotation of 2-methyl group | 0, 120, 240 | ~2.8 |
| τ3 (C7-C8-C8_CH3-H) | Rotation of 8-methyl group | 30, 150, 270 | ~3.0 |
This table presents hypothetical data for illustrative purposes. The energy barriers are estimates based on typical rotational barriers for methyl groups attached to aromatic systems.
The data in the table suggests that while the methyl groups can rotate, they experience energy barriers due to steric interactions with adjacent atoms, particularly the bromine atom and the fused benzene (B151609) ring. The 8-methyl group is predicted to have a slightly higher rotational barrier due to its proximity to the peri-position of the quinoline ring. Understanding this conformational behavior is crucial for predicting how the molecule might interact with biological targets or other molecules in a material.
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govresearchgate.net These models are built on the principle that the reactivity of a chemical is a function of its molecular structure and physicochemical properties. mdpi.com By developing a QSRR model, it is possible to predict the reactivity of new, unsynthesized compounds. chemrxiv.org
For a series of substituted quinolines, including this compound, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a nucleophilic aromatic substitution reaction or its performance in a catalytic cycle. The development of a QSRR model involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods, like multiple linear regression, to find a correlation with the experimental reactivity data. mdpi.com
Molecular descriptors can be categorized into several types, including:
Electronic descriptors: These describe the distribution of electrons in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Steric descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, specific steric parameters).
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Thermodynamic descriptors: These include properties like heat of formation and solvation energy.
Table 2: Hypothetical QSRR Model for Predicting the Reactivity of Substituted Quinolines
| Compound | Experimental Reactivity (log(k)) | HOMO Energy (eV) | Molecular Volume (ų) | Dipole Moment (Debye) |
| Quinoline | 1.00 | -6.5 | 120.5 | 2.1 |
| 2-Methylquinoline | 1.15 | -6.4 | 135.2 | 2.0 |
| 4-Bromoquinoline | 0.85 | -6.7 | 138.1 | 2.5 |
| This compound | Predicted: 1.25 | -6.3 | 175.8 | 2.3 |
| 2,5,8-Trimethylquinoline (B20356) | 1.30 | -6.2 | 161.4 | 1.9 |
This table presents a hypothetical QSRR model and data for illustrative purposes.
A hypothetical QSRR equation derived from such data might look like:
log(k) = β₀ + β₁(HOMO Energy) + β₂(Molecular Volume) + β₃(Dipole Moment)
Where β coefficients are determined from the regression analysis. Such a model could predict the reactivity of this compound based on its calculated descriptors. The model would suggest that the combination of electron-donating methyl groups and the electron-withdrawing, yet sterically bulky, bromine atom leads to a specific reactivity profile. The development of such predictive models is a cornerstone of modern chemical research, accelerating the discovery of new functional molecules. nih.gov
Advanced Applications of 4 Bromo 2,5,8 Trimethylquinoline in Chemical Synthesis and Materials Science Research
4-Bromo-2,5,8-trimethylquinoline as a Key Synthetic Building Block
The intrinsic reactivity of the quinoline (B57606) core, combined with the presence of a bromine atom and three methyl groups, positions this compound as a potentially valuable, yet underexplored, building block in organic synthesis.
Precursor in the Construction of Complex Organic Molecules
In principle, this compound could serve as a foundational element in the synthesis of more elaborate molecular architectures. The bromo-substituent at the 4-position is a key functional handle for various cross-coupling reactions, which are fundamental to the construction of complex organic molecules. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings would allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, respectively. The methyl groups at the 2, 5, and 8 positions can influence the steric and electronic properties of the quinoline ring, potentially directing the regioselectivity of further functionalization and impacting the conformational preferences of the resulting complex molecules.
Intermediate in the Preparation of Advanced Heterocyclic Scaffolds
The quinoline structure is a prevalent motif in numerous biologically active compounds and functional materials. This compound could act as a crucial intermediate for the synthesis of novel heterocyclic systems. For instance, the bromo-group can be displaced by various nucleophiles or undergo metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-based substituents. These reactions would pave the way for the construction of fused heterocyclic systems or quinolines bearing complex side chains, which are often sought after in medicinal chemistry and materials science. The strategic placement of the methyl groups could also be exploited to modulate the properties of the final heterocyclic scaffolds.
Facilitating Diverse Derivatization and Functionalization Strategies
The structure of this compound offers multiple avenues for derivatization. The bromine atom is the most apparent site for modification through cross-coupling and substitution reactions. Additionally, the methyl groups, while generally less reactive, can potentially undergo oxidation or halogenation under specific conditions to introduce further functionality. The aromatic rings of the quinoline system are also susceptible to electrophilic substitution, although the regioselectivity of such reactions would be influenced by the existing substituents.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-2,5,8-trimethylquinoline |
| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-2,5,8-trimethylquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2,5,8-trimethylquinoline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-2,5,8-trimethylquinoline (B12621240) |
| Nucleophilic Aromatic Substitution | Strong nucleophile | 4-Substituted-2,5,8-trimethylquinoline |
Role in Catalysis and Ligand Design
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is fundamental to the application of quinoline derivatives in catalysis and ligand design.
Formation of Metal-Complexes with Quinoline-Based Ligands
Substituted quinolines are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. This compound could, in theory, act as a ligand, coordinating to metal centers through its nitrogen atom. The steric bulk of the methyl groups, particularly the one at the 8-position, would likely influence the coordination geometry and the stability of the resulting metal complexes. The electronic properties of the quinoline ring, modulated by the bromo and methyl substituents, would also play a role in the strength of the metal-ligand bond. However, there is a lack of specific studies detailing the synthesis and characterization of metal complexes involving this compound.
Applications in Materials Science Research
The unique electronic architecture of the quinoline ring, characterized by its electron-deficient pyridine (B92270) and electron-rich benzene (B151609) components, provides a foundation for its use in materials science. The introduction of a bromine atom and methyl groups, as in this compound, offers multiple avenues for synthetic modification, enabling the creation of materials with tailored properties.
Development of Organic Electronic Materials (e.g., Components for Dye-Sensitized Solar Cells, Organic Light-Emitting Diodes)
While direct applications of this compound in organic electronic devices are not extensively documented, the known roles of similar quinoline derivatives suggest its potential as a valuable precursor. The quinoline moiety is a known component in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs) and as an electron-transporting or emissive material in Organic Light-Emitting Diodes (OLEDs).
In the context of Dye-Sensitized Solar Cells , the core structure of an organic sensitizer typically consists of a donor-π-bridge-acceptor (D-π-A) framework. The quinoline unit can be incorporated into this structure, and the bromine atom of this compound provides a convenient handle for introducing donor or acceptor groups through cross-coupling reactions. The methyl groups can enhance solubility and influence the electronic properties of the final dye molecule.
For Organic Light-Emitting Diodes , quinoline derivatives have been investigated for their electron-transporting capabilities and as hosts for emissive dopants. The electron-deficient nature of the pyridine ring in the quinoline system facilitates electron injection and transport. Furthermore, functionalized quinolines can exhibit luminescence, making them suitable for the emissive layer of an OLED. The bromo- and methyl-substituents on this compound could be leveraged to synthesize more complex quinoline-based materials with optimized charge transport and emissive properties. For instance, the bromine atom can be replaced with various aryl groups via Suzuki or Stille coupling to extend the π-conjugation and tune the emission color.
A hypothetical synthetic route could involve the conversion of the bromo-substituent to a boronic ester, which could then be coupled with an appropriate aromatic acceptor to create a D-A type molecule suitable for OLED applications.
| Potential Application Area | Role of this compound | Key Functional Groups | Anticipated Properties |
| Dye-Sensitized Solar Cells (DSSCs) | Precursor for organic dye sensitizers | Bromine atom for cross-coupling reactions; Methyl groups for solubility and electronic tuning | Broad absorption spectra, suitable HOMO/LUMO energy levels |
| Organic Light-Emitting Diodes (OLEDs) | Building block for electron-transport or emissive materials | Bromine atom for extending π-conjugation; Quinoline core for electron transport | High electron mobility, tunable emission wavelength |
Integration into Polymer Systems and as Chemical Additives
The reactivity of the bromine atom in this compound makes it a prime candidate for incorporation into polymer backbones through various polymerization techniques. For example, it could serve as a monomer in Suzuki or Stille polycondensation reactions, leading to the formation of polyquinolines. Polyquinolines are a class of polymers known for their excellent thermal stability, mechanical strength, and interesting optical and electrical properties. rsc.org
The incorporation of the 2,5,8-trimethylquinoline (B20356) unit into a polymer chain could impart specific properties to the resulting material. The quinoline moiety can enhance the polymer's thermal resistance and introduce fluorescence. The methyl groups can improve the solubility of the polymer in organic solvents, facilitating its processing into thin films for various applications.
As a chemical additive, this compound or its derivatives could be blended with other polymers to modify their properties. For instance, its incorporation could enhance the flame retardancy of a material, as halogenated compounds are known to act as flame retardants. Furthermore, its UV-absorbing properties, characteristic of many aromatic heterocycles, could be utilized to protect polymers from photodegradation.
Contribution to the Production of Specialty Polymers and Resins
Beyond its role in conjugated polymers for electronic applications, this compound can be a precursor for specialty polymers and resins with unique properties. The bromo-functional group allows for its grafting onto existing polymer chains, creating functionalized materials.
For instance, it could be used to modify the surface of polymer films or nanoparticles. Such modifications can alter the surface energy, adhesion, and biocompatibility of the materials. The quinoline group, with its nitrogen atom, can also act as a ligand to coordinate with metal ions, suggesting applications in areas such as catalysis or sensing.
The synthesis of polyquinolines via one-pot polymerization of alkynes, aldehydes, and anilines has been reported as a novel route to this class of polymers. researchgate.net While this specific method does not directly involve bromoquinolines, the versatility of quinoline chemistry suggests that this compound could be a valuable monomer in other polymerization strategies to create novel polyquinolines with tailored functionalities.
| Polymer Type | Role of this compound | Potential Polymerization Method | Resulting Polymer Properties |
| Conjugated Polyquinolines | Monomer | Suzuki or Stille Polycondensation | Thermal stability, fluorescence, electrical conductivity |
| Graft Copolymers | Functionalizing agent | Atom Transfer Radical Polymerization (ATRP) initiator precursor | Modified surface properties, metal-coordination sites |
| Specialty Resins | Cross-linking agent precursor | Nucleophilic aromatic substitution followed by curing | Enhanced thermal and chemical resistance |
Photophysical Property Investigations
The photophysical properties of quinoline and its derivatives are of significant interest due to their applications in sensing, imaging, and optoelectronics. The absorption and emission characteristics of these compounds can be finely tuned by the introduction of various substituents.
Strategies for Chromophore Extension and Luminescence Enhancement
The this compound molecule itself is expected to exhibit UV absorption and potentially weak fluorescence. The key to unlocking its potential in photophysical applications lies in extending its chromophore and enhancing its luminescence quantum yield.
Chromophore extension can be readily achieved by utilizing the reactive bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. By coupling this compound with other aromatic or heteroaromatic systems, the π-conjugated system can be systematically enlarged. This extension of conjugation typically leads to a red-shift in both the absorption and emission spectra, moving the optical properties from the UV to the visible region.
Luminescence enhancement can be achieved through several strategies. The introduction of electron-donating or electron-withdrawing groups at strategic positions on the quinoline ring or on the coupled aromatic moieties can modulate the intramolecular charge transfer (ICT) character of the excited state, which significantly influences the fluorescence properties. The methyl groups already present on the 2, 5, and 8 positions of the quinoline ring are electron-donating and can contribute to a higher fluorescence quantum yield. Further derivatization can build upon this foundation. Studies on substituted quinolines have shown that their photophysical properties are highly dependent on the nature and position of the substituents. scielo.brresearchgate.netrsc.org
For example, coupling with a strong electron-donating group like a carbazole or a triphenylamine unit could lead to a molecule with strong ICT character and potentially bright emission. Conversely, coupling with an electron-accepting unit could also lead to interesting photophysical behaviors, such as solvatochromism, where the emission color changes with the polarity of the solvent.
| Synthetic Strategy | Target Property | Example Reaction | Expected Outcome |
| Suzuki Coupling | Chromophore Extension | Reaction with an arylboronic acid | Red-shifted absorption and emission |
| Sonogashira Coupling | Linear π-System Extension | Reaction with a terminal alkyne | Further red-shift and potential for aggregation-induced emission |
| Buchwald-Hartwig Amination | Introduction of Donor Groups | Reaction with an amine | Luminescence enhancement through ICT |
Electrochemical Research Applications
The electrochemical behavior of quinoline derivatives is relevant to their applications in organic electronics, sensors, and electrocatalysis. The redox properties of this compound can be investigated using techniques such as cyclic voltammetry.
The quinoline ring system is electrochemically active and can undergo both reduction and oxidation processes. The reduction potential is typically associated with the electron-deficient pyridine part of the molecule, while the oxidation potential is related to the electron-rich benzene part. The presence of the three electron-donating methyl groups in this compound is expected to lower its oxidation potential, making it easier to oxidize compared to unsubstituted quinoline.
The electrochemical properties of derivatives of this compound are of particular interest. By extending the conjugation through the 4-position, the HOMO and LUMO energy levels of the resulting molecules can be systematically tuned. This is crucial for designing materials for organic electronics, where the alignment of energy levels at interfaces governs device performance. For instance, in an OLED, the HOMO and LUMO levels of the electron-transport material must be appropriately matched with those of the adjacent layers to ensure efficient charge injection and transport. Electrochemical studies provide a direct measure of these energy levels.
Furthermore, the nitrogen atom in the quinoline ring can be protonated or can coordinate with metal ions, and these processes can be studied electrochemically. This suggests potential applications in electrochemical sensing, where the binding of an analyte to the quinoline moiety would lead to a measurable change in the electrochemical response.
| Compound | Expected Redox Behavior | Influencing Factors | Potential Application |
| This compound | Reversible or irreversible oxidation and reduction | Electron-donating methyl groups, electron-withdrawing bromine | Electrochemical sensor, electrocatalyst precursor |
| π-Extended Derivatives | Tunable HOMO/LUMO levels | Nature of the coupled aromatic system | Organic electronic devices (OLEDs, OFETs) |
Design and Implementation in Electrochemical Sensing Platforms
The functionalization of electrode surfaces with specific organic molecules is a cornerstone of modern electrochemical sensor development. Quinoline derivatives, in particular, have garnered attention for their potential to act as recognition elements and signal transducers in these platforms. The inherent electrochemical properties of the quinoline ring system, coupled with the ability to introduce various functional groups, allows for the fine-tuning of their sensing capabilities.
While direct research on the application of this compound in electrochemical sensing platforms is not extensively documented in publicly available literature, the broader family of quinoline derivatives has shown considerable promise in this arena. These compounds can be immobilized on electrode surfaces, such as glassy carbon, to create modified electrodes with enhanced selectivity and sensitivity towards specific analytes. The electrochemical behavior of quinolinecarbaldehydes and their Schiff base derivatives, for instance, has been investigated, revealing a strong correlation between their chemical structure and their reduction and oxidation potentials researchgate.net. This foundational knowledge suggests the potential for designing sensors based on the electrochemical signatures of quinoline compounds.
The general approach to designing such sensors involves the modification of an electrode with the quinoline derivative. This can be achieved through various methods, including covalent bonding, electropolymerization, or simple adsorption. Once functionalized, the electrode's response to the target analyte is monitored using techniques like cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy. The presence of the bromine atom and methyl groups on the this compound molecule could influence its electronic properties and its interaction with target analytes, potentially leading to novel sensing capabilities. For example, quinoline derivatives have been used to functionalize reduced graphene oxide modified electrodes for the sensitive determination of analytes like quinoline yellow researchgate.net.
Detailed Research Findings:
Sensitivity: The change in the electrochemical signal in response to a change in the analyte concentration.
Selectivity: The ability of the sensor to detect the target analyte in the presence of other interfering species.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Response Time: The time taken for the sensor to reach a stable signal upon exposure to the analyte.
Stability and Reusability: The ability of the sensor to maintain its performance over time and through multiple measurement cycles.
To illustrate the potential performance of a hypothetical electrochemical sensor based on this compound, a data table is presented below. It is important to note that the values in this table are illustrative and based on typical performance characteristics of electrochemical sensors employing other quinoline derivatives.
Interactive Data Table: Hypothetical Performance of a this compound-Based Electrochemical Sensor
| Parameter | Value |
| Analyte | Hypothetical Target Molecule |
| Working Electrode | Glassy Carbon Electrode modified with this compound |
| Technique | Differential Pulse Voltammetry |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Sensitivity | 1.5 µA/µM |
| Response Time | < 10 seconds |
| Interference Study | Negligible interference from common ions and structurally similar molecules |
| Stability | 95% of initial signal retained after 30 days |
Further research is necessary to synthesize and characterize electrochemical sensing platforms specifically utilizing this compound and to experimentally determine their performance metrics. The unique electronic and structural features of this compound make it a promising candidate for the development of novel and highly effective electrochemical sensors for a variety of applications.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding Regarding 4-Bromo-2,5,8-trimethylquinoline
This compound is a halogenated derivative of the quinoline (B57606) scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of the bromine atom at the 4-position, along with three methyl groups at positions 2, 5, and 8, imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. While specific literature on this compound is sparse, its chemical behavior can be inferred from the extensive research on related quinoline derivatives.
The quinoline core is a prevalent motif in numerous natural products and synthetic compounds with a wide range of biological activities and material properties. rsc.orgresearchgate.netresearchgate.netnih.gov The functionalization of the quinoline ring, particularly through halogenation, provides a versatile handle for further chemical modifications, making compounds like this compound valuable intermediates in organic synthesis. rsc.org
General synthetic strategies for quinoline derivatives are well-established and include classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. researchgate.netnih.gov For a polysubstituted quinoline such as this compound, a multi-step synthesis would likely be required, potentially involving the construction of a pre-functionalized aniline (B41778) or a ketone precursor, followed by cyclization and subsequent bromination. A plausible, though not explicitly documented, synthetic route could involve the Friedländer annulation of a suitably substituted 2-aminoaryl ketone with a compound containing an α-methylene ketone. Subsequent regioselective bromination at the C4-position, which is activated by the nitrogen atom, would yield the final product. The synthesis of a related compound, 4-bromomethylquinoline-2(H)-ketone, has been reported, highlighting the feasibility of introducing bromine at the 4-position of a quinoline ring system. google.com
The reactivity of the C-Br bond at the 4-position of the quinoline ring is expected to be the focal point of its chemistry. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Identification of Unexplored Reactivity Pathways and Synthetic Opportunities
The true synthetic utility of this compound lies in its potential as a building block for the synthesis of more complex, functionalized quinoline derivatives. The C4-bromo substituent serves as a key reactive site for various cross-coupling reactions, opening up a vast chemical space for exploration.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. researchgate.netyoutube.com It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and vinylboronic acids or their esters. These reactions, typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base, would lead to the formation of 4-aryl- or 4-vinyl-2,5,8-trimethylquinolines. mdpi.comresearchgate.net The electronic nature of the boronic acid coupling partner can influence the reaction conditions and yields. researchgate.netresearchgate.net The steric hindrance from the methyl groups at the 2 and 5 positions might necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would enable the synthesis of a diverse library of 4-amino-2,5,8-trimethylquinoline (B12621240) derivatives. By reacting this compound with various primary and secondary amines, a range of N-substituted quinolines can be accessed. nih.govorganic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for the success of this transformation and often requires optimization depending on the specific amine substrate. wikipedia.orglibretexts.org
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com this compound is expected to be a suitable substrate for Sonogashira coupling with a wide array of terminal alkynes. This would provide access to 4-alkynyl-2,5,8-trimethylquinolines, which are valuable precursors for further transformations and can be found in various functional materials. researchgate.netorganic-chemistry.org The reaction is typically carried out under mild conditions, though copper-free protocols have also been developed. wikipedia.orgnih.gov
Prospective Advancements in Spectroscopic and Computational Methodologies
Detailed spectroscopic and computational analyses are essential for the unambiguous characterization and understanding of the properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl groups. The signals for the three methyl groups at C2, C5, and C8 would likely appear as singlets in the upfield region of the spectrum. The specific chemical shifts and coupling patterns would provide valuable information about the substitution pattern. For comparison, the ¹H NMR spectrum of 4-bromo-2-methylaniline (B145978) shows signals in the aromatic region and a singlet for the methyl group. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule. The carbon atom bearing the bromine (C4) would be expected to appear at a characteristic chemical shift. The chemical shifts of the other quinoline carbons would also be influenced by the substituents. Data for related compounds like 4-bromoisoquinoline (B23445) and 4-bromo-2-methylaniline can provide a reference for the expected chemical shift ranges. chemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum. The IR spectra of quinoline and its derivatives have been studied, providing a basis for the interpretation of the spectrum of this specific compound. astrochem.orgresearchgate.netresearchgate.netirphouse.com
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular formula (C₁₂H₁₂BrN). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (with contributions from ⁷⁹Br and ⁸¹Br) would be observed, which is a definitive indicator of the presence of a bromine atom in the molecule.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. acs.orgrsc.orgnih.gov These calculations can predict NMR chemical shifts, IR vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental data. Furthermore, computational studies can be used to investigate the reaction mechanisms of its potential transformations, such as the aforementioned cross-coupling reactions, and to predict the properties of its derivatives for various applications. semanticscholar.org
Anticipated Roles in Emerging Material Science and Catalysis Research Fields
The unique structural features of this compound and its derivatives suggest potential applications in several cutting-edge research areas.
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are known to exhibit interesting photophysical properties and have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.netuconn.eduresearchgate.net The extended π-system of the quinoline core can be tuned by the introduction of various substituents to achieve desired emission colors and improve device performance. The bromo-substituent on this compound can be replaced with various chromophoric groups through cross-coupling reactions to generate novel materials with tailored photoluminescent properties. nih.govsemanticscholar.org The methyl groups can enhance solubility and influence the solid-state packing of the molecules, which are crucial factors for the fabrication of efficient OLED devices. uconn.edu
Functional Materials
The ability to functionalize the 4-position of the quinoline ring opens up possibilities for the development of a wide range of functional materials. For instance, the introduction of specific functional groups could lead to the creation of chemosensors, molecular switches, or liquid crystals. The rigid and planar nature of the quinoline scaffold makes it an attractive building block for the construction of such materials.
Catalysis
Quinoline derivatives can act as ligands for transition metal catalysts. nih.gov The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. By synthesizing chiral derivatives of this compound, it may be possible to develop novel catalysts for asymmetric synthesis, a field of significant importance in the pharmaceutical and fine chemical industries.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2,5,8-trimethylquinoline?
- Methodology : The compound is typically synthesized via bromination of a pre-functionalized quinoline backbone. For example, bromination of 2,5,8-trimethylquinoline using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane or acetic acid at 0–25°C). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
- Key Considerations : Solvent choice (polar aprotic vs. halogenated) and temperature significantly influence reaction efficiency. Side reactions like over-bromination must be minimized by stoichiometric control .
Q. How is this compound characterized for structural confirmation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., methyl groups at 2,5,8-positions; bromine at C4) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., [M]⁺ at m/z 279.05 for C₁₂H₁₂BrN) .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Br percentages .
Q. What solvents and conditions are optimal for its synthesis?
- Solvents : Ethanol, methanol, or dichloromethane for bromination; reflux conditions (~80°C) ensure complete conversion .
- Catalysts : Lewis acids like FeCl₃ or AlCl₃ may enhance regioselectivity in electrophilic substitutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Strategies :
- Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions during bromination .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in derivative synthesis .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species to adjust reaction dynamics .
Q. What competing side reactions occur during nucleophilic substitution, and how are they mitigated?
- Common Issues :
- Debromination : Competing reduction pathways under acidic conditions.
- Mitigation : Use of inert atmospheres (N₂/Ar) and non-reductive solvents (e.g., DMF) .
- Case Study : Substitution with amines may require protecting groups for methyl substituents to prevent undesired alkylation .
Q. How does the bromine substituent at C4 influence cross-coupling reactivity?
- Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Electron-withdrawing methyl groups at C2/C5/C8 enhance electrophilicity at C4, accelerating Pd-mediated coupling .
- Example : Reaction with phenylboronic acid yields 2,5,8-trimethyl-4-phenylquinoline, a potential pharmacophore .
Q. How can contradictions in biological activity data across studies be resolved?
- Approaches :
- Assay Standardization : Validate cytotoxicity (e.g., IC₅₀) using consistent cell lines (e.g., HeLa vs. MCF-7) and controls .
- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., dehalogenated derivatives) that may skew bioactivity results .
Q. What computational methods predict the compound’s reactivity and target interactions?
- Tools :
- DFT Calculations : Model electrophilic aromatic substitution (e.g., bromine’s σ-complex stability) .
- Molecular Docking : Simulate binding to biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
Q. How do structural analogs compare in terms of reactivity and bioactivity?
- Comparative Analysis :
- 4-Bromo-2,6,8-trimethylquinoline : Reduced steric hindrance at C5 enhances nucleophilic substitution rates .
- 4-Chloro-2,5,8-trimethylquinoline : Lower leaving-group ability decreases cross-coupling efficiency but improves metabolic stability .
- SAR Trends : Methyl groups at C2/C5/C8 increase lipophilicity, enhancing membrane permeability in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
